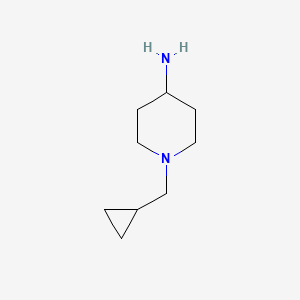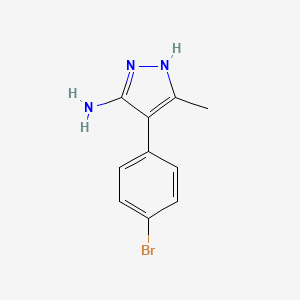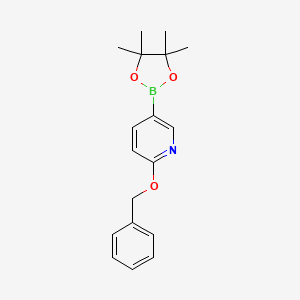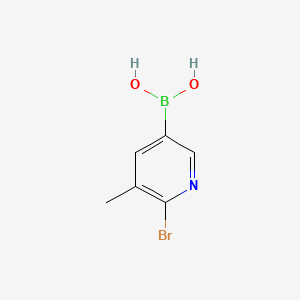
3-(Allyloxy)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Allyloxy)benzohydrazide: is a versatile organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol. It is characterized by the presence of an allyloxy group attached to a benzohydrazide moiety.
Applications De Recherche Scientifique
3-(Allyloxy)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
Benzohydrazides, a class of compounds to which 3-(allyloxy)benzohydrazide belongs, are known for their diverse biological properties, suggesting they interact with multiple targets .
Mode of Action
Benzohydrazides are known to exhibit various biological activities, including antibacterial, antifungal, anticonvulsant, anticancer, and antitubercular activities . These activities suggest that benzohydrazides may interact with their targets in a way that inhibits essential biological processes.
Biochemical Pathways
A related compound, probenazole (pbz; 3-allyloxy-1,2-benzisothiazole-1,1-dioxide), has been shown to induce systemic-acquired resistance (sar) in plants through enhanced accumulation of salicylic acid (sa), suggesting that this compound might have similar effects .
Result of Action
Benzohydrazides are known for their diverse biological properties, suggesting that they may have a wide range of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
3-(Allyloxy)benzohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzohydrazide derivatives, including this compound, have been shown to exhibit significant anti-bacterial and anti-fungal activities by inhibiting the growth of microbial cells . The compound’s interaction with specific enzymes, such as hydrolases and oxidoreductases, leads to the disruption of essential metabolic pathways in these microorganisms, thereby exerting its antimicrobial effects.
Cellular Effects
This compound has been found to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzohydrazide derivatives can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, this compound has been observed to inhibit the proliferation of certain cancer cell lines by downregulating the expression of oncogenes and upregulating tumor suppressor genes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of target enzymes, forming stable complexes that inhibit their catalytic activity . This inhibition disrupts essential biochemical pathways, resulting in the observed biological effects. For example, the binding of this compound to DNA topoisomerase II has been shown to prevent the relaxation of supercoiled DNA, thereby inhibiting DNA replication and transcription in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to the compound can lead to the accumulation of reactive oxygen species (ROS) in cells, resulting in oxidative stress and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to generate ROS and cause oxidative damage to cellular components.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of reactive intermediates that can further interact with cellular macromolecules, leading to the observed biological effects. Additionally, this compound has been shown to affect metabolic flux by altering the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues . Once inside the cells, this compound binds to intracellular proteins, such as albumin and globulins, which help in its distribution and localization within various cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its biological effects . The presence of specific targeting signals and post-translational modifications, such as phosphorylation and acetylation, directs this compound to these compartments . This subcellular localization is essential for the compound’s interaction with target biomolecules and the subsequent modulation of cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Allyloxy)benzohydrazide typically involves the reaction of allyloxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Allyloxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the allyloxy group or the hydrazide moiety is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .
Comparaison Avec Des Composés Similaires
Benzohydrazide: A simpler analog without the allyloxy group.
N’-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide: A derivative with an indole moiety.
2/3-bromo-N’-(substituted benzylidene/3-phenylallylidene) benzohydrazides: Compounds with bromine and other substituents
Uniqueness: 3-(Allyloxy)benzohydrazide is unique due to the presence of the allyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
3-prop-2-enoxybenzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-6-14-9-5-3-4-8(7-9)10(13)12-11/h2-5,7H,1,6,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALBFDOKWWZYGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Aminopiperidin-1-yl)methyl]phenol](/img/structure/B1286172.png)












